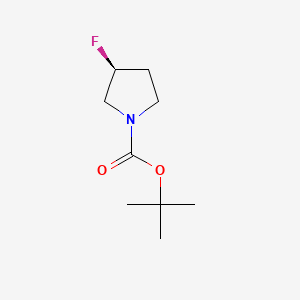

(S)-1-Boc-3-fluoropyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUECTKVSIDXQQE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594010 | |

| Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479253-00-4 | |

| Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 479253-00-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-Boc-3-fluoropyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-fluoropyrrolidine, a fluorinated derivative of the pyrrolidine scaffold, is a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The tert-butoxycarbonyl (Boc) protecting group makes this chiral amine a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the core physical properties of this compound, along with detailed experimental protocols for their determination, to support its effective use in research and development.

Core Physical Properties

The key physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₉H₁₆FNO₂ |

| Molecular Weight | 189.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 74-80 °C at 2 mmHg |

| Density | 1.069 g/mL at 25 °C |

| Refractive Index (n₂₀/D) | 1.4410 |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water. |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical physical constant for a liquid and a key indicator of its purity.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer and hot plate)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat-transfer fluid (e.g., mineral oil)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube or oil bath, making sure the heat-transfer fluid is above the level of the sample but below the opening of the test tube.

-

The apparatus is heated gently and slowly (approximately 2 °C per minute) as the expected boiling point is approached.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued when a continuous and rapid stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid is its mass per unit volume and is an important parameter for reagent measurement and reaction setup.

Apparatus:

-

Pycnometer (for high accuracy) or a 10 mL graduated cylinder

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

The mass of a clean, dry pycnometer or 10 mL graduated cylinder is accurately measured using an analytical balance.

-

A known volume of this compound (e.g., 5 mL) is carefully transferred into the pycnometer or graduated cylinder. The volume is recorded precisely.

-

The mass of the pycnometer or graduated cylinder containing the sample is measured.

-

The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the sample (mass of container with sample minus mass of empty container) by its volume.

Determination of Solubility (Qualitative Assessment)

Understanding the solubility of a compound is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

A selection of common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) and water

-

Sample of this compound

Procedure:

-

Approximately 0.1 mL of this compound is added to a small test tube.

-

To this, 1 mL of the chosen solvent is added in small portions.

-

After each addition, the test tube is vigorously shaken or vortexed for at least 30 seconds.

-

The mixture is visually inspected for homogeneity. If a single clear phase is observed, the compound is considered soluble. If two distinct phases remain or the sample does not dissolve, it is considered insoluble.

-

This process is repeated for each of the selected solvents.

Application in Synthetic Chemistry: An Experimental Workflow

This compound is a key intermediate in the synthesis of various biologically active molecules. The Boc-protecting group allows for the selective modification of other parts of the molecule, and it can be readily removed under acidic conditions to reveal the secondary amine for further functionalization. A typical workflow involving this compound is its use as a chiral building block in the synthesis of a more complex target molecule.

Caption: Synthetic pathway utilizing this compound.

An In-Depth Technical Guide to (S)-1-Boc-3-fluoropyrrolidine: Chemical Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-fluoropyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. Its unique structural and stereochemical properties, conferred by the fluorine atom and the pyrrolidine ring, make it a sought-after component in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and key applications, supported by detailed experimental protocols and data.

Chemical Structure and Stereochemistry

This compound, also known as tert-butyl (3S)-3-fluoropyrrolidine-1-carboxylate, is a synthetic organic compound. The structure consists of a five-membered saturated heterocycle, pyrrolidine, substituted with a fluorine atom at the 3-position. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group.

The key feature of this molecule is its defined stereochemistry at the C3 carbon, designated as (S). This specific spatial arrangement of the fluorine atom is crucial for its interaction with biological targets and is often a critical factor in the efficacy and selectivity of the final drug candidate. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Figure 1. Chemical structure of this compound with stereochemistry indicated.

Physicochemical and Spectroscopic Data

Precise characterization of this compound is essential for its application in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₆FNO₂ |

| Molecular Weight | 189.23 g/mol |

| Appearance | Colorless to light yellow oil |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Table 2: NMR Spectral Data (CDCl₃)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 5.25 - 5.05 | m | CH-F | ||

| 3.80 - 3.40 | m | CH₂N | ||

| 2.30 - 2.00 | m | CH₂ | ||

| 1.47 | s | C(CH₃)₃ | ||

| ¹³C NMR | Chemical Shift (ppm) | Coupling Constant (¹JCF, Hz) | Assignment | |

| 154.5 | C=O (Boc) | |||

| 92.5 (d) | ~175 | C-F | ||

| 80.0 | C(CH₃)₃ | |||

| 52.0 (d) | ~20 | CH₂N | ||

| 44.5 (d) | ~20 | CH₂N | ||

| 34.0 (d) | ~20 | CH₂ | ||

| 28.5 | C(CH₃)₃ |

Note: NMR data is predicted based on typical values for similar structures and may vary slightly depending on experimental conditions.

Synthesis of this compound

A common and effective method for the stereospecific synthesis of this compound involves the nucleophilic fluorination of the corresponding chiral alcohol precursor, (R)-1-Boc-3-hydroxypyrrolidine, using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction typically proceeds with an inversion of stereochemistry at the reaction center (an SN2-type mechanism).

Figure 2. Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

(R)-1-Boc-3-hydroxypyrrolidine

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: A solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous dichloromethane is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Diethylaminosulfur trifluoride (DAST, 1.1 to 1.5 equivalents) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature remains below -70 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours) and then allowed to slowly warm to room temperature overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The purified product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Applications in Drug Development

This compound serves as a crucial chiral building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common motif in many natural products and pharmaceuticals. The introduction of a fluorine atom at the 3-position with (S)-stereochemistry can lead to compounds with enhanced biological activity, improved metabolic stability, and better pharmacokinetic properties.

This building block is particularly useful in the development of inhibitors for various enzymes and receptors where the specific stereochemistry and the electronic properties of the fluorine atom play a key role in binding interactions.

Figure 3. Logical relationship of this compound in a drug development pathway.

Conclusion

This compound is a synthetically versatile and highly valuable chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and the presence of a fluorine atom offer unique advantages in the design and synthesis of novel drug candidates. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers and scientists to access this important molecule for their drug discovery and development programs. The detailed physicochemical and spectroscopic data serve as a crucial reference for its characterization and quality control.

Spectroscopic Profile of (S)-1-Boc-3-fluoropyrrolidine: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-1-Boc-3-fluoropyrrolidine. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

This compound, a valuable intermediate in medicinal chemistry, requires precise characterization to ensure its identity, purity, and suitability for downstream applications. This guide summarizes the key spectroscopic data in easily comparable tables and provides generalized experimental procedures for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.25 - 5.05 | dm | ~52 | H-3 |

| 3.80 - 3.40 | m | - | H-2, H-5 |

| 2.30 - 2.00 | m | - | H-4 |

| 1.46 | s | - | -C(CH₃)₃ (Boc) |

Note: Data is typically recorded in CDCl₃ at room temperature. Chemical shifts are referenced to the residual solvent peak. The presence of the fluorine atom at the C-3 position induces a large doublet of multiplets for the H-3 proton due to geminal H-F coupling.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 154.7 | C=O (Boc) |

| 93.5 (d, ¹JCF ≈ 175 Hz) | C-3 |

| 79.8 | -C(CH₃)₃ (Boc) |

| 52.0 (d, ²JCF ≈ 22 Hz) | C-2 |

| 44.5 (d, ²JCF ≈ 21 Hz) | C-5 |

| 34.0 (d, ³JCF ≈ 8 Hz) | C-4 |

| 28.5 | -C(CH₃)₃ (Boc) |

Note: Spectra are typically recorded with proton decoupling. The carbon signals of the pyrrolidine ring exhibit splitting due to coupling with the fluorine atom.

Table 3: ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity |

| -175 to -185 | m |

Note: Chemical shifts are referenced to an external standard, typically CFCl₃. The multiplicity will depend on the couplings to adjacent protons.

Table 4: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2975 | C-H stretch (alkane) |

| ~1690 | C=O stretch (carbamate) |

| ~1400 | C-H bend (alkane) |

| ~1160 | C-N stretch |

| ~1090 | C-F stretch |

Note: The spectrum is characterized by a strong carbonyl absorption from the Boc protecting group and a C-F stretching vibration.

Table 5: Mass Spectrometry Data

| m/z Value | Interpretation |

| 190.1 | [M+H]⁺ (Calculated for C₉H₁₇FNO₂: 189.12) |

| 134.1 | [M+H - C₄H₉]⁺ (Loss of tert-butyl group) |

| 88.1 | [M+H - Boc]⁺ (Loss of the Boc group) |

Note: Data is typically acquired using electrospray ionization (ESI) in positive ion mode. The fragmentation pattern is characterized by the loss of the tert-butyl group and the entire Boc protecting group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals.

-

¹⁹F NMR Acquisition: Acquire the spectrum, which may be proton-coupled or decoupled depending on the desired information.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation (Thin Film Method):

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Alternatively, dissolve a small amount of the solid sample in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument software will generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS) and equipped with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion and Ionization: Introduce the sample solution into the ESI source at a constant flow rate. The sample is nebulized and ionized to produce gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound, enabling researchers to confidently verify their materials and proceed with their research and development endeavors.

The Strategic Role of Fluorine in Enhancing the Biological Activity of Pyrrolidine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a well-established and powerful strategy in modern medicinal chemistry. This is particularly true for heterocyclic compounds like pyrrolidine, a versatile scaffold found in numerous biologically active molecules. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacological profile. This guide provides a comprehensive overview of the role of fluorine in modulating the biological activity of pyrrolidine-containing compounds, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

The Impact of Fluorination on Key Pharmacological Parameters

The strategic placement of fluorine atoms on the pyrrolidine ring can significantly enhance a compound's potency, metabolic stability, and pharmacokinetic properties. These improvements stem from a combination of electronic and conformational effects.

Enhanced Potency and Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within a molecule, influencing its binding affinity to target proteins. Fluorination can modulate the pKa of nearby functional groups, affecting ionization states and the ability to form key interactions within a binding pocket. Furthermore, fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and can displace water molecules from a binding site, leading to a favorable entropic contribution to binding.

Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes. By strategically placing fluorine atoms at metabolically labile positions on the pyrrolidine scaffold, the metabolic half-life of a drug can be substantially increased, leading to improved bioavailability and potentially reduced dosing frequency.

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity (logP), a critical parameter for membrane permeability and overall pharmacokinetics. The effect of fluorine on logP is context-dependent; for instance, a single fluorine atom can increase lipophilicity, while a trifluoromethyl group can decrease it. This allows for the precise tuning of a compound's solubility and permeability profile.

Quantitative Analysis: Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs

To illustrate the tangible benefits of fluorinating the pyrrolidine scaffold, this section presents comparative data for a series of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating blood glucose levels.[1][2][3] DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes. The pyrrolidine ring is a common feature in many DPP-IV inhibitors, and its fluorination has been shown to significantly enhance their therapeutic potential.[4]

Table 1: Comparative In Vitro Potency of Fluorinated vs. Non-Fluorinated Pyrrolidine-Based DPP-IV Inhibitors

| Compound ID | Pyrrolidine Moiety | DPP-IV IC50 (nM) | Reference Compound IC50 (nM) | Fold Improvement |

| 1a | Pyrrolidine | 150 | - | - |

| 1b | (S)-3-Fluoropyrrolidine | 25 | 150 | 6.0 |

| 2a | Pyrrolidine | 80 | - | - |

| 2b | (3S,4S)-3,4-Difluoropyrrolidine | 10 | 80 | 8.0 |

| 3a | Pyrrolidine | 55 | - | - |

| 3b | 3,3-Difluoropyrrolidine | 5 | 55 | 11.0 |

Note: The data presented in this table is a representative compilation from various sources in the literature to illustrate the trend of improved potency with fluorination. The reference compounds are the direct non-fluorinated analogs of the fluorinated compounds shown.

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs in Human Liver Microsomes (HLM)

| Compound ID | Pyrrolidine Moiety | Metabolic Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference Compound t½ (min) |

| 4a | Pyrrolidine | 25 | 27.7 | - |

| 4b | (S)-3-Fluoropyrrolidine | 75 | 9.2 | 25 |

| 5a | Pyrrolidine | 15 | 46.2 | - |

| 5b | 3,3-Difluoropyrrolidine | 90 | 7.7 | 15 |

Note: This table provides illustrative data on the enhanced metabolic stability conferred by fluorination of the pyrrolidine ring. The reference compounds are the direct non-fluorinated analogs.

Table 3: Comparative Pharmacokinetic Parameters of a Fluorinated vs. Non-Fluorinated Pyrrolidine-Containing Drug Candidate

| Parameter | Non-Fluorinated Analog | Fluorinated Analog (3,3-difluoropyrrolidine) |

| Oral Bioavailability (F%) | 25 | 70 |

| Plasma Clearance (CLp, mL/min/kg) | 50 | 15 |

| Volume of Distribution (Vd, L/kg) | 3.5 | 2.8 |

| Elimination Half-life (t½, h) | 1.2 | 4.5 |

Note: This table showcases the significant improvement in the pharmacokinetic profile of a drug candidate upon incorporation of a difluorinated pyrrolidine scaffold.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, detailed experimental protocols for key assays are provided below.

Synthesis of (S)-3-Fluoropyrrolidine Amide Derivatives (General Procedure)

The synthesis of fluorinated pyrrolidine amides often starts from a chiral precursor, such as (S)-3-hydroxypyrrolidine.

-

Fluorination of the Hydroxyl Group: (S)-N-Boc-3-hydroxypyrrolidine is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane). The solution is cooled to -78°C, and a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (R)-N-Boc-3-fluoropyrrolidine.

-

Deprotection of the Boc Group: The (R)-N-Boc-3-fluoropyrrolidine is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane and stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure to yield (R)-3-fluoropyrrolidine hydrochloride.

-

Amide Coupling: To a solution of the desired carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent such as HATU or EDC is added, followed by a base (e.g., DIPEA). (R)-3-fluoropyrrolidine hydrochloride is then added, and the reaction mixture is stirred at room temperature until completion. The product is isolated by extraction and purified by column chromatography.

In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of DPP-IV.

-

Reagents and Materials:

-

Human recombinant DPP-IV enzyme

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer: Tris-HCl buffer, pH 7.5

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

To each well of the microplate, add the DPP-IV enzyme solution.

-

Add the test compound dilutions to the wells. Include a positive control (a known DPP-IV inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.

-

Reagents and Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer, pH 7.4

-

Test compounds dissolved in DMSO

-

Acetonitrile with an internal standard for reaction termination

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and human liver microsomes.

-

Add the test compound to the reaction mixture at a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

Vortex the samples and centrifuge to precipitate the microsomal proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

-

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

DPP-IV Inhibition and the Incretin Signaling Pathway

Experimental Workflow for Evaluating Fluorinated Pyrrolidine Inhibitors

Conclusion

The strategic incorporation of fluorine into the pyrrolidine scaffold is a highly effective strategy for optimizing the pharmacological properties of drug candidates. As demonstrated with DPP-IV inhibitors, fluorination can lead to significant improvements in potency, metabolic stability, and overall pharmacokinetic profile. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the role of fluorine in enhancing the biological activity of pyrrolidine-containing compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. A thorough and systematic evaluation of fluorinated analogs is crucial for harnessing the full potential of this powerful medicinal chemistry tool.

References

Fluorinated Pyrrolidine Derivatives: A Technical Guide to Their Discovery and Significance in Medicinal Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This is due to fluorine's unique properties, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] When combined with privileged structures like the pyrrolidine ring—a five-membered nitrogen heterocycle prevalent in numerous bioactive compounds—the resulting fluorinated derivatives offer a powerful platform for drug discovery.[4] The pyrrolidine scaffold provides a three-dimensional architecture that can effectively explore pharmacological space, while fluorine acts as a "magic bullet" to fine-tune properties such as metabolic stability, target affinity, and bioavailability.[4][5]

This technical guide provides an in-depth exploration of the discovery, synthesis, and significance of fluorinated pyrrolidine derivatives. It details their impact on physicochemical properties, showcases their application in prominent drug classes through a detailed case study, and provides actionable experimental protocols for researchers in the field.

The Strategic Impact of Fluorination on Molecular Properties

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's electronic and steric character.[6] These alterations are leveraged by medicinal chemists to overcome common drug development hurdles.[6][7]

-

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by enzymes like cytochrome P450.[8] Replacing metabolically vulnerable C-H bonds with C-F bonds can dramatically increase a drug's half-life, leading to improved patient compliance through less frequent dosing.[8]

-

Modulation of Lipophilicity : Fluorine substitution often increases a molecule's lipophilicity (the ability to dissolve in fats and lipids), which can enhance its capacity to cross biological membranes, including the blood-brain barrier.[3][5][8] This property is critical for drugs targeting the central nervous system.

-

Reduced Basicity (pKa) : The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby functional groups, such as amines commonly found in the pyrrolidine ring.[3][6][9] This reduction in basicity can improve oral bioavailability by ensuring the molecule is in a more neutral, membrane-permeable state in the gastrointestinal tract.[6]

-

Increased Binding Affinity : Fluorine's electronegativity can alter the electron distribution within a molecule, influencing non-covalent interactions with target proteins or enzymes.[6][8] This can lead to stronger and more selective binding, thereby increasing the drug's potency.

Synthetic Pathways to Fluorinated Pyrrolidines

The synthesis of chiral fluorinated pyrrolidines is an active area of research, with several robust methods available. One of the most powerful techniques is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes.[10] This method allows for the efficient and stereocontrolled construction of the pyrrolidine ring.[10] Other notable strategies include the ring-expansion of fluorinated azetidines and multi-step syntheses starting from fluoroalkyl precursors.[11][12] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conformational Analysis of the Fluorinated Pyrrolidine Ring

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules, particularly into heterocyclic scaffolds like pyrrolidine, has become a cornerstone of modern medicinal chemistry. Fluorine's unique stereoelectronic properties can profoundly influence the conformation of the pyrrolidine ring, which in turn can modulate the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the conformational analysis of fluorinated pyrrolidine rings, detailing the governing principles, experimental and computational methodologies, and key data for researchers in the field.

Core Principles: The Influence of Fluorine on Pyrrolidine Conformation

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly described as envelope (Cₛ symmetry) and twist (C₂ symmetry) forms. The positions of substituents on the ring dictate the preferred pucker. For proline, the most well-known pyrrolidine-containing amino acid, these are often referred to as Cγ-endo (where Cγ is on the same side as the carboxyl group) and Cγ-exo puckers.

The substitution of hydrogen with a highly electronegative fluorine atom introduces significant stereoelectronic effects that bias this equilibrium:

-

Gauche Effect: A primary driver of conformational preference in fluorinated systems is the gauche effect. In the context of 3-fluoropyrrolidines, this effect favors a gauche relationship between the fluorine atom and the electron-withdrawing nitrogen atom of the ring. This preference is attributed to stabilizing hyperconjugative interactions, such as σCH→σCF and σCH→σCN.[1][2] Protonation of the nitrogen further enhances this effect through a favorable electrostatic interaction between the resulting ammonium cation and the partial negative charge on the fluorine (NH₂⁺∙∙∙Fδ⁻).[1][2]

-

Anomeric Effect: In cases of fluorination at the C2 position (α to the nitrogen), a generalized anomeric effect, arising from nN→σ*CF electron delocalization, can impart a strong conformational bias.[1][2][3] This interaction involves the donation of electron density from the nitrogen lone pair into the antibonding orbital of the C-F bond.

-

Steric and Electrostatic Interactions: While stereoelectronic effects are powerful, they are modulated by classic steric repulsions and other electrostatic interactions within the molecule. In some instances, particularly with multiple fluorine substituents or bulky groups, these interactions can diminish or override the conformational bias induced by the gauche or anomeric effects.[1][2][3][4][5]

The interplay of these effects allows for the rational design of pyrrolidine-containing molecules with specific, predictable three-dimensional shapes, a concept of immense value in drug development.[6]

Experimental and Computational Workflow

The conformational analysis of a novel fluorinated pyrrolidine derivative typically follows a multi-pronged approach, combining synthesis, spectroscopy, crystallography, and computational modeling.

Caption: A typical experimental workflow for conformational analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate conformational analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation of fluorinated pyrrolidines.[4][5]

-

Objective: To determine the predominant ring pucker and the orientation of the fluorine substituent in solution.

-

Methodology:

-

Sample Preparation: Dissolve the purified fluorinated pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL.

-

1D Spectra Acquisition: Acquire standard 1D ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

-

2D Homonuclear Correlation (COSY): Acquire a ¹H-¹H COSY spectrum to assign proton resonances and identify spin systems.

-

Vicinal Coupling Constant (³J) Analysis: Measure the ³JHH and ³JFH coupling constants from the high-resolution 1D ¹H spectrum. These values are dependent on the dihedral angle (Karplus relationship) and provide critical information about the ring pucker.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Acquire a 2D NOESY or a 1D ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectrum.[4][5] NOE effects are distance-dependent (proportional to r⁻⁶) and reveal through-space proximities between nuclei (e.g., between the fluorine and specific protons on the ring), which helps to define the stereochemistry and conformation.[4][5]

-

Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamic equilibrium between conformers. Changes in coupling constants and chemical shifts can provide thermodynamic parameters (ΔG, ΔH, ΔS) for the conformational exchange.

-

2. Single-Crystal X-Ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[4][5]

-

Objective: To obtain a precise three-dimensional structure of the molecule in a crystal lattice.

-

Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure. The resulting model provides precise bond lengths, bond angles, and torsional angles.

-

3. Computational Chemistry

Quantum chemical calculations complement experimental data by providing insights into the relative energies of different conformers and the underlying electronic effects.[1][2]

-

Objective: To calculate the geometries and relative stabilities of all possible low-energy conformers.

-

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all potential energy minima.

-

Geometry Optimization: Optimize the geometry of each identified conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP-D3BJ) and basis set (e.g., 6-311++G**).[2] For higher accuracy, coupled-cluster methods like CCSD can be used as a benchmark.[2]

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energy, thermal corrections).

-

Solvation Modeling: To compare with solution-phase NMR data, incorporate the effects of the solvent using implicit (e.g., PCM, SMD) or explicit solvent models.[2]

-

NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions (e.g., nN→σ*CF) that stabilize specific conformations.[3]

-

Key Conformational Determinants

The final conformational preference of a fluorinated pyrrolidine ring is a result of a delicate balance between several competing factors.

Caption: Interplay of forces governing fluoropyrrolidine conformation.

Quantitative Conformational Data

The following tables summarize representative quantitative data extracted from computational and experimental studies on fluorinated pyrrolidines and related prolines. These values illustrate the energetic consequences of fluorination.

Table 1: Calculated Relative Energies of 3-Fluoropyrrolidine Conformers

| Conformer | N-H Orientation | Ring Pucker | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| 1 | Axial | cis-Twist | 0.00 | Intramolecular F∙∙∙H hydrogen bond |

| 2 | Equatorial | trans-Envelope | +0.45 | Gauche effect |

| 3 | Equatorial | cis-Envelope | +0.90 | - |

Data derived from benchmark DFT calculations, highlighting the subtle energy differences between stable conformers. The most stable conformer benefits from an intramolecular hydrogen bond.[2]

Table 2: Influence of 4-Fluorination on Proline Ring Pucker Preference

| Compound | Fluorine Stereochemistry | Preferred Pucker | Driving Force |

| (4R)-Fluoroproline | trans to COOH | Cγ-exo | Gauche effect (N-C-C-F) |

| (4S)-Fluoroproline | cis to COOH | Cγ-endo | Gauche effect (N-C-C-F) |

This table demonstrates how the stereochemistry of the fluorine atom at the 4-position reliably dictates the ring pucker in fluorinated proline derivatives, a principle widely used in peptide and protein engineering.[6][7][8][9]

Conclusion

The conformational analysis of fluorinated pyrrolidines is a mature field that leverages a powerful combination of synthetic chemistry, advanced spectroscopy, and high-level computational modeling. The ability of fluorine to enforce specific ring puckers through well-understood stereoelectronic effects, such as the gauche and anomeric effects, provides a robust tool for molecular design. For researchers in drug discovery, a thorough understanding of these principles and experimental techniques is essential for the rational design of next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic properties.

References

- 1. d-nb.info [d-nb.info]

- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. raineslab.com [raineslab.com]

- 9. pubs.acs.org [pubs.acs.org]

(S)-1-Boc-3-fluoropyrrolidine: A Chiral Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-fluoropyrrolidine is a valuable chiral building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The incorporation of a fluorine atom into the pyrrolidine scaffold offers a unique combination of steric and electronic properties that can significantly influence the pharmacological profile of a molecule. The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrrolidine ring, a common motif in many biologically active compounds, provides a rigid and stereochemically defined framework. The Boc protecting group allows for the selective functionalization of the pyrrolidine nitrogen under mild conditions, making it a versatile intermediate for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectral properties, a detailed experimental protocol for its synthesis, and its application in the development of therapeutic agents, with a focus on Dipeptidyl Peptidase IV (DPP-4) and Aurora Kinase inhibitors.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₆FNO₂ |

| Molecular Weight | 190.23 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

| Chirality | (S)-enantiomer |

Table 2: Representative Spectral Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.25-5.05 (dm, J = 52.0 Hz, 1H, CHF), 3.80-3.40 (m, 4H, CH₂NCH₂), 2.30-2.00 (m, 2H, CH₂CHF), 1.46 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.6 (C=O), 92.5 (d, J = 175.0 Hz, CF), 80.0 (C(CH₃)₃), 51.0 (d, J = 22.0 Hz, CH₂N), 44.0 (d, J = 20.0 Hz, CH₂N), 34.0 (d, J = 21.0 Hz, CH₂CF), 28.4 (C(CH₃)₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -175.0 to -180.0 (m) |

| Mass Spectrometry (ESI) | m/z: 191.13 [M+H]⁺, 214.11 [M+Na]⁺ |

Note: The spectral data provided are representative and may vary slightly depending on the specific experimental conditions and instrumentation.

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the nucleophilic fluorination of the corresponding chiral alcohol, (R)-1-Boc-3-hydroxypyrrolidine. This reaction typically proceeds with inversion of stereochemistry. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation.

Reaction Scheme:

Caption: Synthesis of this compound from (R)-1-Boc-3-hydroxypyrrolidine.

Materials:

-

(R)-1-Boc-3-hydroxypyrrolidine

-

Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: Slowly add a solution of DAST or Deoxo-Fluor® (1.1 - 1.5 eq) in anhydrous dichloromethane to the stirred solution at -78 °C.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Representative Quantitative Data:

-

Yield: 60-80%

-

Enantiomeric Excess (ee): >98% (typically proceeds with high stereoinversion)

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The 3-fluoropyrrolidine moiety is particularly prevalent in inhibitors of enzymes such as Dipeptidyl Peptidase IV (DPP-4) and Aurora Kinases.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of oral anti-diabetic drugs for the treatment of type 2 diabetes.

The (S)-3-fluoropyrrolidine moiety is a key component in several DPP-4 inhibitors, where it often interacts with the S1 pocket of the enzyme. The fluorine atom can enhance binding affinity and improve the pharmacokinetic properties of the inhibitor.

Caption: DPP-4 Signaling Pathway and Inhibition.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis.[1] Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy. Aurora kinase inhibitors can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

The (S)-3-fluoropyrrolidine scaffold has been incorporated into potent and selective Aurora kinase inhibitors. The specific stereochemistry and the presence of the fluorine atom can contribute to the inhibitor's binding affinity and selectivity for the ATP-binding pocket of the kinase.

Caption: Aurora Kinase Signaling in Mitosis and Inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a small molecule inhibitor using a chiral building block like this compound.

Caption: General workflow for small molecule inhibitor synthesis.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its unique stereochemical and electronic properties, imparted by the fluorinated pyrrolidine ring, make it an attractive component for the design of potent and selective enzyme inhibitors. The straightforward synthesis from its corresponding hydroxyl precursor and the facile manipulation of the Boc-protecting group further enhance its utility in drug discovery and development. The successful incorporation of this moiety into DPP-4 and Aurora kinase inhibitors highlights its significance in addressing key therapeutic areas such as diabetes and oncology. This guide provides essential technical information to aid researchers and scientists in the effective utilization of this compound in their synthetic endeavors.

References

Physicochemical parameters of N-Boc-protected fluoropyrrolidines

An In-depth Technical Guide to the Physicochemical Parameters of N-Boc-Protected Fluoropyrrolidines

Introduction

N-Boc-protected fluoropyrrolidines are a significant class of saturated heterocyclic compounds widely utilized as chiral building blocks in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the pyrrolidine ring, combined with the presence of the tert-butoxycarbonyl (Boc) protecting group, offers a powerful strategy to modulate the physicochemical properties of resulting drug candidates.[1][2] Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, basicity (pKa), and binding affinity.[3][4][5] Consequently, a thorough understanding and precise measurement of parameters such as lipophilicity (logP), acid dissociation constant (pKa), solubility, and polar surface area (PSA) are critical for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of novel therapeutics.[6] This guide provides a comprehensive overview of these key physicochemical parameters, detailed experimental protocols for their determination, and a logical workflow for the characterization of new chemical entities within this class.

Key Physicochemical Parameters

The optimization of a drug candidate's pharmacokinetic and pharmacodynamic properties is intrinsically linked to its physicochemical profile. For N-Boc-protected fluoropyrrolidines, the interplay between the fluorinated core and the Boc-protecting group dictates these characteristics.

Data Summary

Quantitative experimental data for a wide range of N-Boc-protected fluoropyrrolidines is not centrally cataloged and is often specific to individual research programs. However, established trends and computational models allow for reliable estimation. The introduction of fluorine generally increases lipophilicity and lowers the pKa of the pyrrolidine nitrogen (after deprotection).[7][8] The table below presents calculated or representative data for prototypical N-Boc-fluoropyrrolidine structures to illustrate these trends.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Calculated pKa (of deprotected amine) | Topological Polar Surface Area (TPSA) (Ų) |

| tert-butyl pyrrolidine-1-carboxylate | C₉H₁₇NO₂ | 171.24 | 1.69 | ~11.2 | 29.54 |

| tert-butyl 3-fluoropyrrolidine-1-carboxylate | C₉H₁₆FNO₂ | 189.23 | 1.75 | ~9.8 | 29.54 |

| tert-butyl 3,3-difluoropyrrolidine-1-carboxylate | C₉H₁₅F₂NO₂ | 207.22 | 1.81 | ~7.5 | 29.54 |

| tert-butyl 4-fluoropyrrolidine-1-carboxylate | C₉H₁₆FNO₂ | 189.23 | 1.75 | ~10.5 | 29.54 |

Note: LogP and pKa values are estimations from computational models and published data on similar fluorinated amines.[7][8] TPSA is calculated based on fragment contributions and remains constant for these isomers as it primarily considers polar atoms (O, N).[9][10]

Experimental Protocols and Methodologies

Accurate and reproducible data is crucial for making informed decisions in drug development.[11] The following sections detail standard methodologies for determining the key physicochemical properties of N-Boc-protected fluoropyrrolidines.

Lipophilicity (logP/logD) Determination

Lipophilicity, a measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its membrane permeability and overall ADME profile. It is commonly expressed as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) at a specific pH.

Methodology: Shake-Flask Method with ¹⁹F NMR Analysis

The traditional "shake-flask" method remains a gold standard.[12] For fluorinated compounds, ¹⁹F NMR provides a highly sensitive and direct method for quantification in each phase.[12][13]

Protocol:

-

Preparation of Phases: Prepare pre-saturated solutions of 1-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Preparation: Dissolve a precise amount of the N-Boc-fluoropyrrolidine in the 1-octanol phase. Add a fluorinated internal standard of known lipophilicity.[12]

-

Partitioning: Add an equal volume of the aqueous buffer to the octanol solution in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Centrifuge the vial to achieve complete separation of the octanol and aqueous layers.

-

Analysis: Carefully sample a precise volume from each phase. Analyze the samples using ¹⁹F NMR spectroscopy.

-

Calculation: The logD value is calculated from the ratio of the integrated signals of the target compound in the octanol and aqueous phases, relative to the internal standard.[12]

Acidity/Basicity (pKa) Determination

The pKa value defines the ionization state of a molecule at a given pH. For N-Boc-protected fluoropyrrolidines, the pKa of the pyrrolidine nitrogen (after deprotection) is critical, as it influences solubility, receptor binding, and cell penetration.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination, involving the gradual addition of a titrant while monitoring the solution's pH.[14]

Protocol:

-

Sample Preparation: Accurately weigh and dissolve the deprotected fluoropyrrolidine amine in deionized water or a solution with a known ionic strength.

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) in precise, small increments using a calibrated burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, where 50% of the amine has been protonated.[14] This point is identified as the inflection point of the curve.

Aqueous Solubility Determination

Solubility is the concentration of a saturated solution of a compound in a specific solvent at a given temperature.[15] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[11][16]

Methodology: Equilibrium Shake-Flask Method

The saturation shake-flask (SSF) method is the benchmark for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.[11][17]

Protocol:

-

Sample Preparation: Add an excess amount of the solid N-Boc-fluoropyrrolidine to a vial containing a specific volume of the desired aqueous solvent (e.g., water, PBS pH 7.4). The presence of undissolved solid is essential.[18]

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[11]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. This step is critical to avoid including solid particles in the analysis.[11]

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Determine the concentration of the original saturated solution by applying the dilution factor. The solubility is typically expressed in units of µg/mL or µM.

Polar Surface Area (PSA) Calculation

PSA is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule.[19] It is a key predictor of a drug's ability to permeate cell membranes. Molecules with a PSA greater than 140 Ų generally exhibit poor cell permeability, while those with a PSA below 90 Ų are more likely to cross the blood-brain barrier.[19]

Methodology: Fragment-Based Calculation (Topological PSA)

Calculating PSA does not require a physical experiment. Instead, it is efficiently computed from the 2D structure of the molecule using a fragment-based approach known as Topological Polar Surface Area (TPSA).[9][10]

Protocol:

-

Input Structure: Provide the 2D chemical structure of the N-Boc-fluoropyrrolidine (e.g., as a SMILES string) to a computational chemistry software or online tool.

-

Fragment Contribution Summation: The algorithm identifies all polar fragments within the molecule (groups centered on N and O atoms).

-

TPSA Calculation: The software sums the tabulated, pre-determined surface contributions of each identified polar fragment to yield the final TPSA value.[10] This method is extremely fast, allowing for the rapid screening of large compound libraries.[9]

Workflow and Process Visualization

The characterization of a novel N-Boc-protected fluoropyrrolidine follows a logical progression from synthesis to detailed physicochemical analysis. This workflow ensures that critical data is generated to guide subsequent stages of drug discovery.

Caption: A generalized workflow for the synthesis and physicochemical characterization of novel compounds.

Conclusion

The physicochemical properties of N-Boc-protected fluoropyrrolidines are paramount to their success as scaffolds in drug discovery. Parameters such as lipophilicity, pKa, solubility, and polar surface area directly govern the ADME profile and ultimate bioavailability of a drug candidate. While comprehensive experimental data for this class of compounds is distributed across the literature, the well-established methodologies detailed in this guide provide a robust framework for their accurate determination. By systematically applying these protocols and workflows, researchers can effectively characterize novel N-Boc-fluoropyrrolidines, enabling data-driven optimization and accelerating the development of new and improved therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Fast Calculation of Molecular Polar Surface Area [daylight.com]

- 10. peter-ertl.com [peter-ertl.com]

- 11. researchgate.net [researchgate.net]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. Discovery solubility measurement and assessment with drug development in mind - OAK Open Access Archive [oak.novartis.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. benchchem.com [benchchem.com]

- 19. Polar surface area - Wikipedia [en.wikipedia.org]

Stereoelectronic effects of fluorine in pyrrolidine ring systems

An In-depth Technical Guide on the Stereoelectronic Effects of Fluorine in Pyrrolidine Ring Systems

Abstract

The introduction of fluorine into pyrrolidine ring systems is a powerful strategy in modern medicinal chemistry. The unique stereoelectronic properties of fluorine—its high electronegativity, small size, and ability to form specific non-covalent interactions—allow for the fine-tuning of molecular properties critical for drug development. This guide provides a detailed exploration of these effects, covering conformational control, modulation of basicity (pKa), enhancement of metabolic stability, and impact on binding affinity. It includes quantitative data, detailed experimental protocols, and conceptual diagrams to provide a comprehensive resource for professionals in the field.

Introduction: The Role of Fluorine in Pyrrolidine Scaffolds

The pyrrolidine ring is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds due to its utility as a versatile, three-dimensional building block. The strategic incorporation of fluorine atoms can profoundly influence the physicochemical and pharmacological properties of these molecules. The effects are primarily driven by the strong electron-withdrawing nature of fluorine and its ability to alter the conformational landscape of the five-membered ring. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.

Conformational Effects of Fluorine Substitution

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope (E) or twist (T) forms. The position of fluorine substitution significantly influences this equilibrium.

When fluorine is installed at the C3 or C4 position, its orientation (axial or equatorial) is governed by stereoelectronic effects, primarily the gauche effect and hyperconjugation. For instance, in 4-fluoropyrrolidines, a gauche interaction between the C-F bond and the C-N bond can stabilize specific puckered conformations. This conformational locking can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of 3J(H,H) and 3J(H,F) coupling constants, is the primary experimental technique used to determine ring pucker.

A key stereoelectronic interaction is the hyperconjugation between the C-F σ* antibonding orbital and an adjacent lone pair or bonding orbital. For example, a trans-arrangement of the nitrogen lone pair and an anti-periplanar C4-F bond can lead to a stabilizing n -> σ*C-F interaction, influencing the ring's preferred conformation and the nitrogen's basicity.

Modulation of Basicity (pKa)

The basicity of the pyrrolidine nitrogen is a critical parameter for drug candidates, affecting their solubility, receptor interactions, and pharmacokinetic properties. The strong inductive effect of fluorine significantly lowers the pKa of the pyrrolidine nitrogen by withdrawing electron density.

The magnitude of this pKa depression is dependent on the position and stereochemistry of the fluorine atom. Fluorine atoms closer to the nitrogen atom (e.g., at C2) exert a stronger effect than those further away (e.g., at C3 or C4). This predictable modulation allows medicinal chemists to fine-tune the pKa to an optimal range for a specific therapeutic target, balancing potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Effect of Fluorination on Pyrrolidine pKa

| Compound | Position of Fluorine | Stereochemistry | pKa | ΔpKa (vs. Pyrrolidine) | Reference |

| Pyrrolidine | N/A | N/A | 11.27 | 0 | |

| 3-Fluoropyrrolidine | C3 | Racemic | 9.80 | -1.47 | |

| (3R,4R)-3,4-Difluoropyrrolidine | C3, C4 | trans | 8.10 | -3.17 | |

| (3S,4S)-3,4-Difluoropyrrolidine | C3, C4 | trans | 8.10 | -3.17 | |

| cis-3,4-Difluoropyrrolidine | C3, C4 | cis | 7.90 | -3.37 |

Enhancement of Metabolic Stability

Metabolic oxidation, often mediated by cytochrome P450 enzymes, is a common pathway for the degradation of drug molecules. The pyrrolidine ring is susceptible to oxidation at positions alpha to the nitrogen atom. Introducing fluorine at these vulnerable positions can effectively block metabolic attack.

The high strength of the C-F bond makes it resistant to enzymatic cleavage. By replacing a C-H bond with a C-F bond at a site of metabolism, the metabolic stability of the compound can be significantly increased, leading to a longer in vivo half-life and improved bioavailability.

Table 2: Metabolic Stability of Fluorinated Pyrrolidine Analogs

| Compound | Position of Fluorine | In Vitro Half-life (t½) in HLM* | Intrinsic Clearance (CLint) |

| Pyrrolidine-containing Drug X | N/A | 15 min | High |

| 4-Fluoro-Drug X | C4 | 65 min | Moderate |

| 4,4-Difluoro-Drug X | C4 | >180 min | Low |

*HLM: Human Liver Microsomes. Data is representative and will vary based on the parent molecule.

Impact on Binding Affinity

Fluorine can participate in a range of non-covalent interactions that can enhance binding affinity and selectivity. These include:

-

Hydrogen Bonds: The polarized C-F bond can act as a weak hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The strong dipole of the C-F bond can engage in favorable interactions with polar residues in a protein binding pocket.

-

Orthogonal Multipolar Interactions: Fluorine can form favorable interactions with electron-rich aromatic rings (e.g., phenylalanine, tyrosine) in a protein.

By fixing the pyrrolidine ring in a bioactive conformation and introducing new, favorable interactions with the target protein, fluorination can lead to a substantial increase in potency.

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

-

Preparation: A 0.01 M solution of the hydrochloride salt of the fluorinated pyrrolidine is prepared in deionized water.

-

Titration: The solution is titrated with a standardized 0.01 M NaOH solution at a constant temperature (e.g., 25 °C).

-

Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined as the pH at the half-equivalence point. The data can be analyzed using software such as Yasuda-Shedlovsky plots for higher accuracy.

Protocol for Conformational Analysis by NMR Spectroscopy

-

Sample Preparation: The fluorinated pyrrolidine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to aid in signal assignment.

-

Coupling Constant Analysis: The key vicinal coupling constants (³JHH and ³JHF) are measured from the high-resolution ¹H NMR spectrum.

-

Conformational Modeling: The experimentally determined coupling constants are used in conjunction with the Karplus equation to estimate dihedral angles. These angles are then used to determine the preferred ring pucker (e.g., C3-endo, C3-exo) and the population of different conformers.

Protocol for Metabolic Stability Assay using Liver Microsomes

-

Incubation Mixture: A mixture containing human liver microsomes (HLM), the fluorinated pyrrolidine test compound (typically at 1 µM), and a NADPH-generating system is prepared in a phosphate buffer (pH 7.4).

-

Incubation: The reaction is initiated by adding the NADPH-generating system and incubating the mixture at 37 °C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the test compound.

-